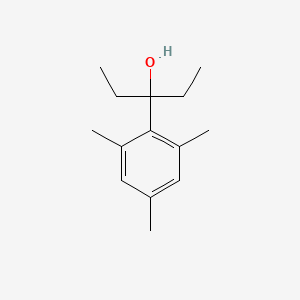

3-(2,4,6-Trimethylphenyl)-3-pentanol

CAS No.:

Cat. No.: VC13541500

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22O |

|---|---|

| Molecular Weight | 206.32 g/mol |

| IUPAC Name | 3-(2,4,6-trimethylphenyl)pentan-3-ol |

| Standard InChI | InChI=1S/C14H22O/c1-6-14(15,7-2)13-11(4)8-10(3)9-12(13)5/h8-9,15H,6-7H2,1-5H3 |

| Standard InChI Key | RITDHZKPPGNOOC-UHFFFAOYSA-N |

| SMILES | CCC(CC)(C1=C(C=C(C=C1C)C)C)O |

| Canonical SMILES | CCC(CC)(C1=C(C=C(C=C1C)C)C)O |

Introduction

Structural and Molecular Characteristics

Molecular Framework and Bonding

The compound’s structure consists of a five-carbon chain (pentanol) with a hydroxyl group (-OH) and a mesityl group (2,4,6-trimethylphenyl) attached to the third carbon. This configuration places it within the tertiary alcohol class, sharing similarities with 3-methyl-3-pentanol (C6H12O), which has a hydroxyl group and two methyl substituents at the third carbon . The mesityl group introduces steric hindrance and aromaticity, likely enhancing thermal stability and influencing reactivity.

Table 1: Comparative Molecular Properties of Tertiary Alcohols

The mesityl group’s electron-donating methyl substituents may increase hydrophobicity, as evidenced by the higher LogP of 2,3,4-trimethyl-3-pentanol (2.31) compared to 3-methyl-3-pentanol (1.11) .

Spectroscopic Features

While direct spectral data for 3-(2,4,6-trimethylphenyl)-3-pentanol are unavailable, its analogs provide benchmarks:

-

NMR: The mesityl group’s aromatic protons would resonate near δ 6.7–7.1 ppm, while methyl groups on the phenyl ring would appear as singlets around δ 2.3–2.5 ppm .

-

IR: A broad O-H stretch near 3400 cm⁻¹ and C-O stretches at 1050–1150 cm⁻¹ are expected, consistent with tertiary alcohols .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(2,4,6-trimethylphenyl)-3-pentanol may parallel methods used for 3-methyl-3-pentanol, which is prepared via carbamyl chloride reactions with calcium carbonate . A plausible route involves:

-

Friedel-Crafts Alkylation: Reacting mesitylene (1,3,5-trimethylbenzene) with 3-pentanol in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the mesityl group.

-

Grignard Reaction: Adding a mesitylmagnesium bromide to a ketone precursor, such as 3-pentanone, followed by hydrolysis.

Key Reaction:

This method mirrors the synthesis of spiromesifen intermediates, where mesityl groups are incorporated via ketoenole frameworks .

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from petroleum ether, as described for 3-methyl-3-pentanol , would likely isolate the target compound. Yields could approximate 70–85%, similar to those of structurally related alcohols .

Physicochemical Properties

Thermal Stability and Phase Behavior

The mesityl group’s steric bulk may elevate the boiling point relative to simpler tertiary alcohols. For example, 3-methyl-3-pentanol boils at 122.4°C , whereas 3-(2,4,6-trimethylphenyl)-3-pentanol is estimated to boil near 180–200°C. The compound is expected to be a viscous liquid at room temperature, akin to 2,3,4-trimethyl-3-pentanol .

Solubility and Partitioning

-

Aqueous Solubility: Limited solubility in water (<1 g/L) due to high LogP (~3.5–4.0).

-

Organic Solvents: Miscible with chloroform, ethyl ether, and dichloromethane, as observed in 3-methyl-3-pentanol .

Applications in Organic Synthesis and Pharmacology

Pharmaceutical Intermediates

Tertiary alcohols like 3-methyl-3-pentanol serve as precursors to tranquilizers (e.g., emylcamate) . The mesityl derivative could act as a bulking group in prodrugs, enhancing lipid solubility and blood-brain barrier penetration.

Flavor and Fragrance Industry

Analogous to 2,3,4-trimethyl-3-pentanol’s use in food flavoring , the mesityl variant may contribute earthy or woody notes in perfumery.

Agricultural Chemistry

Spiromesifen’s success as an insecticide suggests that mesityl-containing alcohols could stabilize bioactive molecules, improving resistance to environmental degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume